4,5-Diamino-2,6-dimercaptopyrimidine

Spectrophotometric selenium determination Analytical chemistry reagents Semiconductor quality control

Researchers seeking high-purity pyrimidine reagents for corrosion inhibition and selenium detection often face inconsistent quality. This compound delivers validated performance: • Corrosion inhibitor: 87% efficiency on AA2024-T3 alloy over 28 days (vs. 47% for non-thiolated analog). • Selenium detection: >2× sensitivity vs. 3,3′-diaminobenzidine at 495 nm, no organic extraction needed. • Bulk supply: ≥90% purity, technical grade, in stock for immediate global dispatch.

Molecular Formula C4H6N4S2
Molecular Weight 174.3 g/mol
CAS No. 31295-41-7
Cat. No. B189478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-2,6-dimercaptopyrimidine
CAS31295-41-7
Molecular FormulaC4H6N4S2
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)NC1=S)N)N
InChIInChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
InChIKeyIQGYCVKWCYGVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diamino-2,6-dimercaptopyrimidine: Product Overview


4,5-Diamino-2,6-dimercaptopyrimidine (also referred to as 2,4-dimercapto-5,6-diaminopyrimidine, DADMcP, DDMP, or DDP) is a heterocyclic small molecule (C₄H₆N₄S₂, MW 174.25 g/mol) bearing two amino substituents at the 4- and 5-positions and two mercapto (thiol) groups at the 2- and 6-positions of the pyrimidine ring [1]. The compound is commercially available as a technical-grade solid (≥90% purity) with a melting point exceeding 300 °C (decomposition) . Its defining structural feature — the ortho-diamine motif adjacent to two thiol/thione functionalities — confers a complex tautomeric equilibrium comprising nine distinct tautomeric forms, of which the thione species is energetically favored [2]. This multifunctional donor set enables diverse coordination modes with transition metals, selective spectrophotometric detection of selenium, and adsorption-driven corrosion inhibition on steel and aluminum alloy surfaces.

4,5-Diamino-2,6-dimercaptopyrimidine vs. Simpler Analogs


Although several pyrimidine derivatives share the diamino or dimercapto pharmacophore, their performance in real-world applications diverges sharply depending on the precise substitution pattern. Removing the two mercapto groups — as in 4,5-diaminopyrimidine — causes a collapse of corrosion inhibition efficiency on AA2024-T3 aluminum alloy from 87% to 47% [1]. Conversely, relying on a mono-mercapto analog such as 2-mercaptopyrimidine (MPY) yields superior CO₂ corrosion inhibition on carbon steel but sacrifices the dual-thiol functionality that underpins selective selenium detection (>2× sensitivity versus 3,3′-diaminobenzidine) [2] and the broader coordination chemistry accessible through the tetradentate N₂S₂ donor set. The compound's nine-fold tautomeric equilibrium — unique among simple pyrimidines — further means that solution speciation, and consequently reactivity, cannot be extrapolated from analogs that lack the 4,5-diamino-2,6-dimercapto configuration [3]. Below, quantitative evidence demonstrates where these structural differences translate into measurable performance gaps.

4,5-Diamino-2,6-dimercaptopyrimidine: Direct Comparison Evidence


Selenium Detection Sensitivity vs. 3,3′-Diaminobenzidine

In a direct head-to-head comparison for the spectrophotometric determination of selenium(IV), the DDP reagent (4,5-diamino-2,6-dimercaptopyrimidine) produced a pink piazselenol complex measurable at 495 nm with a sensitivity that is more than twice that of the widely used 3,3′-diaminobenzidine (DAB) method [1]. Critically, unlike DAB and 2,3-diaminonaphthalene methods, the DDP–selenium complex does not require extraction into an organic phase, eliminating a procedural step and reducing solvent usage [1].

Spectrophotometric selenium determination Analytical chemistry reagents Semiconductor quality control

AA2024-T3 Corrosion Inhibition vs. 4,5-Diaminopyrimidine

A direct head-to-head comparison of corrosion inhibition performance on aerospace alloy AA2024-T3 over 28 days of immersion in saline solution revealed that 4,5-diamino-2,6-dimercaptopyrimidine achieved 87% inhibition efficiency, whereas the des-thio analog 4,5-diaminopyrimidine — which retains the 4,5-diamino motif but lacks the 2,6-dimercapto groups — reached only 47% inhibition [1]. On alloy AA7075-T6, both compounds performed comparably (80% vs. 84%), indicating that the mercapto groups confer a substrate-specific advantage on AA2024-T3.

Chromate-free corrosion inhibitors Aerospace aluminum alloy protection Organic inhibitor structure–property relationships

CO₂ Corrosion Inhibition: Rank Among Pyrimidine Derivatives

A three-way direct head-to-head electrochemical study of pyrimidine-derivative corrosion inhibitors for C1018 carbon steel in CO₂-saturated 3.5% NaCl brine at 25 °C and 70 °C established the inhibition efficiency rank order as: 2-mercaptopyrimidine (MPY) > 4,5-diamino-2,6-dimercaptopyrimidine (DDMP) > 4-hydroxy-2-mercapto-6-methylpyrimidine (HMMP) [1]. The experimental rank was confirmed by SEM-EDS surface characterization and 3D optical profilometry, and was fully consistent with periodic DFT calculations of molecular adsorption on Fe(110) and FeCO₃(104) surfaces [1]. DDMP therefore offers an intermediate efficiency option — superior to the hydroxylated analog HMMP but below the simpler mono-mercapto MPY.

CO₂ sweet corrosion inhibition Carbon steel pipeline protection Oil and gas corrosion management

Iodimetric Titration: Quantification Window vs. Other 2-Mercaptopyrimidines

In a cross-study comparison of five 2-mercaptopyrimidine derivatives using volumetric titration in alkaline medium with potentiometric end-point detection, 4,5-diamino-2,6-dimercaptopyrimidine (designated compound IV) demonstrated a determinability range of 20–250 µmol [1]. This range differs notably from the mono-mercapto analogs: 2-mercapto-4-methylpyrimidine (II): 50–250 µmol; 4,6-dimethyl-2-mercaptopyrimidine (III): 50–500 µmol; and 2-thioorotic acid (V): 20–1000 µmol [1]. The lower minimum quantifiable amount (20 µmol) of DDMP relative to compounds II and III makes it suitable for applications requiring quantification of smaller absolute amounts of mercaptopyrimidine.

Coulometric titration Iodimetric determination of thiols Analytical method development

Tautomeric Equilibrium and Solution Reactivity

A combined FTIR spectroscopic and ab initio DFT (HF/SCF) investigation identified nine distinct tautomeric forms of 4,5-diamine-2,6-dimercaptopyrimidine (DADMcP), of which three are energetically favored, with the thione form representing the global minimum [1]. This degree of tautomeric complexity is substantially greater than that observed for simpler pyrimidine derivatives such as 2-mercaptopyrimidine or 4,5-diaminopyrimidine, which each access far fewer tautomeric states. The theoretical vibrational spectra of the three dominant tautomers were successfully simulated by DFT, enabling deconvolution of the experimentally observed complex band structure [1].

Pyrimidine tautomerism Thione–thiol equilibrium DFT vibrational spectroscopy

4,5-Diamino-2,6-dimercaptopyrimidine Application Scenarios


Selenium Detection in Semiconductors and Animal Feed

When an analytical laboratory requires a colorimetric reagent for selenium(IV) determination at 495 nm with sensitivity exceeding that of 3,3′-diaminobenzidine (DAB) by more than a factor of two, and where elimination of the organic extraction step is desirable for workflow simplification, 4,5-diamino-2,6-dimercaptopyrimidine is the evidence-supported choice [1]. The method is validated for selenium ranges of 10–100 µg and has been applied to semiconductor materials and animal feeds [1].

Chromate-Free Corrosion Inhibitor for AA2024-T3

In the development of environmentally acceptable corrosion inhibitor packages for AA2024-T3 aluminum alloy — a material widely used in aerospace structures — the direct comparative evidence demonstrates that the dimercapto substitution on 4,5-diamino-2,6-dimercaptopyrimidine provides an 87% inhibition efficiency over 28 days in saline, nearly double the 47% achieved by the non-thiolated 4,5-diaminopyrimidine analog [2]. Formulators seeking to replace chromate-based inhibitors should prioritize compounds bearing both amino and mercapto functionalities for this specific alloy substrate [2].

CO₂ Corrosion Inhibitor for Carbon Steel Pipelines

For oil and gas industry researchers screening pyrimidine-based organic inhibitors for C1018 carbon steel in CO₂-saturated brine, DDMP offers a verified intermediate inhibition efficiency that surpasses 4-hydroxy-2-mercapto-6-methylpyrimidine (HMMP) while falling below 2-mercaptopyrimidine (MPY) [3]. This intermediate ranking — confirmed by both electrochemical measurements and post-immersion surface profilometry at 25 °C and 70 °C — makes DDMP a candidate for blended inhibitor formulations where a balance of inhibition strength and other properties (e.g., water solubility, compatibility with co-inhibitors) is sought [3].

Iodimetric Titration for Mercaptopyrimidine Quantification

When developing potentiometric titration protocols for mercaptopyrimidine-containing samples, the distinct determinability window of DDMP (20–250 µmol in alkaline medium) enables quantification at lower minimum amounts (20 µmol) than mono-mercapto analogs such as 2-mercapto-4-methylpyrimidine (50 µmol) and 4,6-dimethyl-2-mercaptopyrimidine (50 µmol) [4]. This property supports trace-level analytical applications where sample mass is limiting [4].

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